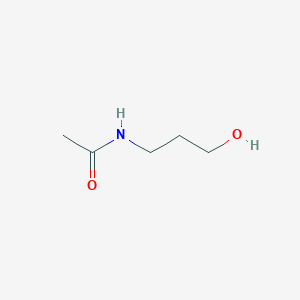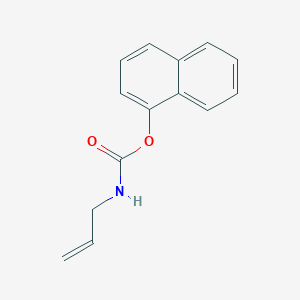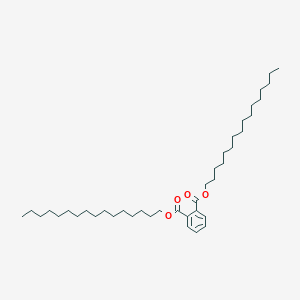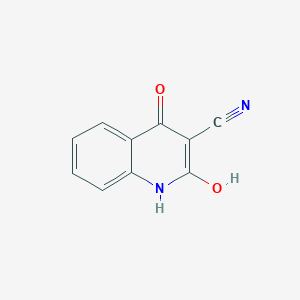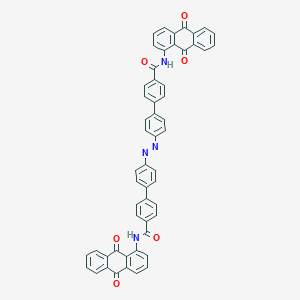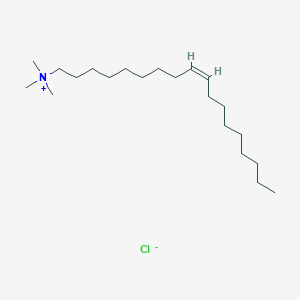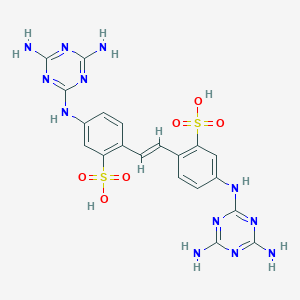
4,4'-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
'4,4'-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid', commonly known as Bis-Azo, is an organic compound that belongs to the class of azo dyes. It is widely used in various scientific research applications due to its unique properties and characteristics.
作用機序
Bis-Azo is a highly selective and sensitive compound that binds to heavy metal ions through the formation of chelate complexes. The binding of Bis-Azo to heavy metal ions results in a change in color, which can be used to quantify the amount of heavy metal present in a sample. Bis-Azo also exhibits fluorescence properties, which can be used for the detection of heavy metals in real-time.
生化学的および生理学的効果
Bis-Azo has been shown to exhibit low toxicity and does not pose any significant risk to human health. However, it is important to note that Bis-Azo should be handled with care, as it can cause skin irritation and eye damage.
実験室実験の利点と制限
Bis-Azo has several advantages for lab experiments, including its high selectivity and sensitivity, low toxicity, and ease of use. However, it also has some limitations, including its limited stability in acidic conditions and its sensitivity to light.
将来の方向性
There are several future directions for the use of Bis-Azo in scientific research, including the development of new biosensors for the detection of heavy metals in water, the fabrication of thin films for electronic and optical devices, and the investigation of its potential use in the treatment of various diseases.
Conclusion:
In conclusion, Bis-Azo is a unique and versatile compound that has a wide range of scientific research applications. Its high selectivity and sensitivity make it an ideal compound for the detection and quantification of heavy metals in water, the separation and purification of proteins, and the development of biosensors. However, further research is needed to fully understand its potential applications and limitations.
合成法
Bis-Azo is synthesized by the reaction of stilbene-2,2'-disulphonic acid with cyanuric chloride in the presence of sodium hydroxide and ammonium chloride. This reaction results in the formation of a yellow-orange powder that is highly soluble in water.
科学的研究の応用
Bis-Azo is widely used in various scientific research applications, including the detection and quantification of heavy metals in water, the separation and purification of proteins, and the development of biosensors. It is also used in the fabrication of thin films for electronic and optical devices.
特性
CAS番号 |
10586-07-9 |
|---|---|
製品名 |
4,4'-Bis((4,6-diamino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid |
分子式 |
C20H20N12O6S2 |
分子量 |
588.6 g/mol |
IUPAC名 |
5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H20N12O6S2/c21-15-27-16(22)30-19(29-15)25-11-5-3-9(13(7-11)39(33,34)35)1-2-10-4-6-12(8-14(10)40(36,37)38)26-20-31-17(23)28-18(24)32-20/h1-8H,(H,33,34,35)(H,36,37,38)(H5,21,22,25,27,29,30)(H5,23,24,26,28,31,32)/b2-1+ |
InChIキー |
PHXYKRIGWBYQSI-OWOJBTEDSA-N |
異性体SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)O)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)O |
SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)O |
正規SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N)S(=O)(=O)O |
その他のCAS番号 |
10586-07-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




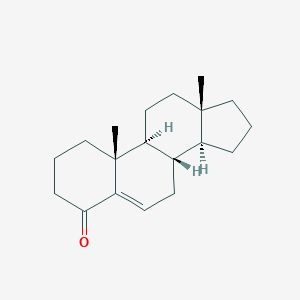
![7-Hydroxypyrazolo[4,3-d]pyrimidine](/img/structure/B76490.png)
